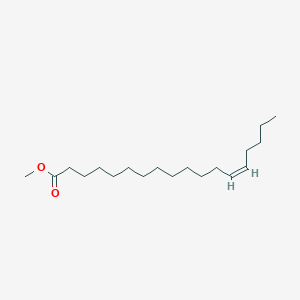

(Z)-13-Octadecenoic acid methyl ester

Descripción general

Descripción

(Z)-13-Octadecenoic acid methyl ester: is an organic compound belonging to the class of fatty acid methyl esters. It is derived from octadecenoic acid, a monounsaturated fatty acid. This compound is commonly found in various natural sources, including plant oils and animal fats. It is known for its applications in the production of biodiesel, as well as its role in various chemical and biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fischer Esterification: One of the most common methods for preparing (Z)-13-Octadecenoic acid methyl ester is through Fischer esterification. This involves reacting octadecenoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Transesterification: Another method involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert triglycerides into fatty acid methyl esters, including this compound.

Industrial Production Methods:

Batch Process: In industrial settings, the batch process is commonly used for the production of fatty acid methyl esters. This involves mixing the fatty acid source with methanol and a catalyst in a reactor, followed by heating and stirring to complete the reaction.

Continuous Process: For large-scale production, a continuous process is employed. This method involves a continuous flow of reactants through a series of reactors, allowing for efficient and consistent production of this compound.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (Z)-13-Octadecenoic acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidation products, such as hydroperoxides and epoxides. These reactions are typically catalyzed by oxidizing agents like hydrogen peroxide or molecular oxygen.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions, where the ester group is replaced by other functional groups. For example, it can react with amines to form amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen, and catalysts like manganese dioxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, alcohols, and acid chlorides.

Major Products Formed:

Oxidation Products: Hydroperoxides, epoxides, and aldehydes.

Reduction Products: Alcohols.

Substitution Products: Amides, esters, and other derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that (Z)-13-octadecenoic acid methyl ester exhibits antimicrobial properties. For instance, it has shown efficacy against Leishmania donovani, a protozoan parasite responsible for leishmaniasis. The compound inhibited the leishmania DNA topoisomerase IB at concentrations of 50 µM, suggesting potential as a therapeutic agent against this disease .

Cancer Research

Research has highlighted the anticancer properties of this compound. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. The compound's ability to induce apoptosis in these cells is currently under investigation .

Pheromone Synthesis

This compound is utilized in the synthesis of pheromones for pest control. A notable application is in the stereoselective synthesis of (Z)-13-octadecenal, a pheromone component for the rice stem borer (Chilo suppressalis). This application underscores its importance in integrated pest management strategies .

Oil Extraction

The compound serves as a solvent in the extraction of oil from olives and other plants. Its efficiency in extracting high-quality oils makes it valuable in food technology and culinary applications .

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently analyzed using GC-MS techniques due to its volatility and stability under analytical conditions. This method allows for the precise identification and quantification of fatty acid methyl esters in complex mixtures, facilitating research in food chemistry and environmental monitoring .

Nutritional Studies

The compound has been studied for its nutritional properties, particularly in relation to its fatty acid profile. It contributes to the unsaturated fatty acid content in dietary fats, which is associated with various health benefits, including cardiovascular health and anti-inflammatory effects .

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Antimicrobial Activity Against Leishmania donovani | Showed inhibition of DNA topoisomerase IB | Potential drug development |

| Anticancer Effects on HepG2 and MCF-7 | Induced apoptosis in cancer cells | Cancer therapy research |

| Pheromone Synthesis for Pest Control | Effective synthesis of pheromones | Agricultural pest management |

| Oil Extraction Efficiency | High-quality oil yield from olives | Food technology |

Mecanismo De Acción

Molecular Targets and Pathways:

Lipid Metabolism: (Z)-13-Octadecenoic acid methyl ester is metabolized by enzymes involved in lipid metabolism, such as lipases and esterases. These enzymes hydrolyze the ester bond, releasing free fatty acids and methanol.

Cell Membrane Interaction: The compound integrates into cell membranes, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparación Con Compuestos Similares

(Z)-9-Octadecenoic acid methyl ester (Methyl oleate): Similar in structure but with a double bond at the 9th position.

(Z,Z)-9,12-Octadecadienoic acid methyl ester (Methyl linoleate): Contains two double bonds at the 9th and 12th positions.

(Z,Z,Z)-9,12,15-Octadecatrienoic acid methyl ester (Methyl linolenate): Contains three double bonds at the 9th, 12th, and 15th positions.

Uniqueness:

Position of Double Bond: The unique feature of (Z)-13-Octadecenoic acid methyl ester is the position of its double bond at the 13th carbon, which influences its chemical reactivity and biological properties.

Applications: Its specific structure makes it particularly suitable for certain applications, such as biodiesel production and studies on lipid metabolism.

Actividad Biológica

(Z)-13-Octadecenoic acid methyl ester, commonly referred to as methyl (Z)-octadec-13-enoate, is a long-chain fatty acid derivative with significant biological activities. This article explores its biological properties, synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C19H36O2

- Molecular Weight : 296.49 g/mol

- Solubility : Practically insoluble in water; soluble in organic solvents.

- Classification : Long-chain fatty acid methyl ester.

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study indicated its effectiveness against various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains.

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property may contribute to its potential in preventing chronic diseases linked to oxidative damage.

3. Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. In vitro studies reported that it inhibits the proliferation of cancer cell lines, including breast and liver cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.

4. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, which may be beneficial in managing conditions such as arthritis and other inflammatory disorders. Its ability to modulate inflammatory pathways could make it a candidate for therapeutic development.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fatty acid methyl esters, including this compound, showed significant inhibition of growth against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens, indicating its potential as a natural preservative or therapeutic agent .

Case Study: Anticancer Activity

In a recent study, this compound was tested against HepG2 liver cancer cells and MCF-7 breast cancer cells. The IC50 values were found to be 25 µg/mL and 30 µg/mL respectively, demonstrating its efficacy in inhibiting cancer cell growth . The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Table 1: Summary of Biological Activities

Synthesis

The synthesis of this compound can be achieved through various methods including:

Propiedades

IUPAC Name |

methyl (Z)-octadec-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLQDSJPOHPOSZ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.